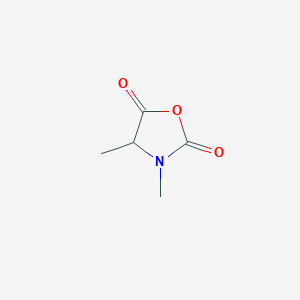

3,4-dimethyloxazolidine-2,5-dione

Description

3,4-Dimethyloxazolidine-2,5-dione (Ala-N-CA) is an N-carboxyanhydride (NCA) derivative synthesized from L-alanine, featuring a five-membered oxazolidine-2,5-dione core with methyl substituents at positions 3 and 4 . Its molecular formula is C₅H₇NO₃ (molecular weight: 129.114 g/mol), and it exists as a chiral compound with (S)-configuration . Ala-N-CA is primarily employed as a solid electrolyte interphase (SEI)-forming additive in lithium-ion batteries (LIBs), where it undergoes reductive decomposition at 1.10 V vs. Li|Li+ to generate oligopeptides that protect silicon/graphite anodes . This electrochemical activity distinguishes it from conventional electrolyte components, which typically reduce at lower potentials (~0.70 V vs. Li|Li+) .

Properties

CAS No. |

51784-00-0 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

3,4-dimethyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3 |

InChI Key |

WTFJJYYGWFKOQH-UHFFFAOYSA-N |

SMILES |

CC1C(=O)OC(=O)N1C |

Canonical SMILES |

CC1C(=O)OC(=O)N1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-dimethyloxazolidine-2,5-dione involves the reaction of (2S)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid with thionyl chloride in dichloromethane at 20-30°C for approximately 35 minutes . The reaction mixture is then concentrated, and n-heptane is added to precipitate the product, which is subsequently filtered and dried to obtain the compound in the form of white needles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyloxazolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, dichloromethane, and n-heptane . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce various derivatives with altered functional groups.

Scientific Research Applications

3,4-Dimethyloxazolidine-2,5-dione has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialized chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyloxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function . Detailed studies on its exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Findings :

- Substituent Impact : The methyl groups in Ala-N-CA enhance its electrochemical stability compared to Sarc-N-CA, which lacks a 4-substituent. PhGly-N-CA’s phenyl group improves SEI robustness but may introduce steric hindrance .

- Synthesis : Ala-N-CA is synthesized via cyclization of N-(tert-butoxycarbonyl)-N-methylalanine, followed by deprotection . PhGly-N-CA requires phenylalanine derivatives, complicating its production .

Piperazine-2,5-Dione Derivatives (Diketopiperazines)

Diketopiperazines (DKPs) are six-membered cyclic dipeptides with structural similarities to Ala-N-CA. Examples from marine actinomycetes include:

Key Differences :

- Ring Size and Reactivity : The five-membered oxazolidine ring in Ala-N-CA is more strained than six-membered DKPs, increasing its electrochemical reactivity but reducing thermal stability .

- Bioactivity vs. Electrochemical Function : DKPs exhibit antiviral/anti-inflammatory properties due to aromatic substituents, whereas Ala-N-CA’s methyl groups prioritize SEI formation in LIBs .

Structural Analogs with Modified Functional Groups

Other oxazolidine/dione derivatives with overlapping structural motifs include:

*Similarity scores based on Tanimoto chemical similarity indices .

Functional Insights :

- Ester/Acid Derivatives : These analogs lack the electrochemical activity of Ala-N-CA but are used in peptide synthesis due to their reactive carbonyl groups .

- Thermal Stability : Ala-N-CA decomposes at ~149.5°C , whereas ester derivatives (e.g., ethyl 2-oxomorpholine-4-carboxylate) exhibit lower decomposition thresholds .

Q & A

Basic: What are the recommended laboratory synthesis methods for 3,4-dimethyloxazolidine-2,5-dione?

Answer:

The synthesis of this compound typically involves cyclization or hydrogenation steps under controlled conditions. For example, hydrogenation of precursor diones using catalysts like PtO₂ under high-pressure hydrogen (e.g., 50 psi for 6 hours) has been employed for analogous compounds, though isomerization (cis/trans ratios) must be monitored via GC analysis . Purification often includes recrystallization (e.g., MeOH/H₂O) or sublimation to achieve high purity (>95%) . Methodological frameworks from pharmaceutical case studies emphasize optimizing reaction temperature, solvent selection (e.g., DMSO for polar intermediates), and real-time monitoring of reaction progression .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): For structural elucidation of methyl groups and ring conformation .

- Mass Spectrometry (MS): Laser desorption/ionization-mass spectrometry (LDI-MS) is effective for analyzing degradation byproducts or interphase interactions in electrochemical systems .

- Infrared (IR) Spectroscopy: To confirm carbonyl (C=O) and amide (N–H) functional groups .

Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Advanced: How do reaction conditions influence stereochemical outcomes in this compound synthesis?

Answer:

Catalyst choice and hydrogenation pressure significantly impact stereochemistry. For example, PtO₂-catalyzed hydrogenation of similar diones yields cis/trans isomer ratios dependent on reaction duration and post-synthetic handling (e.g., epimerization during GC analysis) . Advanced strategies include chiral catalysts or low-temperature crystallization to isolate desired isomers. Computational modeling (e.g., molecular docking) can predict steric hindrance effects of methyl groups on isomer stability .

Advanced: What methodologies address contradictions in thermal stability data for this compound?

Answer:

Discrepancies in thermal stability may arise from impurities or analytical conditions. Methodological solutions include:

- Differential Scanning Calorimetry (DSC): Quantify decomposition enthalpy under inert atmospheres.

- Controlled Storage Studies: Evaluate stability under varying humidity and temperature, referencing safety protocols for moisture-sensitive handling .

- Cross-Study Validation: Compare data with structurally similar compounds (e.g., 4,4-dimethyl derivatives) to identify trends in substituent effects on stability .

Basic: What safety protocols are essential for handling this compound?

Answer:

Critical protocols include:

- Ventilation: Ensure fume hood use during synthesis to avoid inhalation .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .

- Spill Management: Use inert absorbents (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis .

- Storage: Keep in airtight containers at ≤25°C, segregated from oxidizers .

Advanced: How can computational tools predict degradation pathways of this compound?

Answer:

Density Functional Theory (DFT) calculations model bond dissociation energies to predict thermal or photolytic degradation. NIST thermodynamic data and machine learning frameworks (e.g., QSAR models) can identify reactive sites, such as the oxazolidine ring’s susceptibility to radical attack. Experimental validation via accelerated aging studies under UV/heat stress is recommended .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Answer:

Impurities like residual solvents or isomer byproducts require:

- High-Resolution MS (HRMS): Detect low-abundance species (<0.1%) with ppm accuracy .

- HPLC with UV/Vis Detection: Optimize column chemistry (C18 phases) and mobile phase gradients for separation efficiency .

- Standard Addition Methods: Differentiate impurities from matrix effects in complex mixtures .

Basic: What are the primary research applications of this compound?

Answer:

Current applications include:

- Electrochemical Systems: As a precursor for analyzing solid-electrolyte interphases (SEI) in lithium-ion batteries via LDI-MS .

- Pharmaceutical Intermediates: Scaffolds for synthesizing heterocyclic APIs, leveraging optimized reaction conditions from case studies .

- Polymer Chemistry: Investigating ring-opening polymerization kinetics for biodegradable materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.